molecular formula C8H13NO3 B2520576 2-(Cyclopentylformamido)acetic acid CAS No. 82291-54-1

2-(Cyclopentylformamido)acetic acid

Cat. No.: B2520576
CAS No.: 82291-54-1
M. Wt: 171.196
InChI Key: PMAVPZICWJLCKI-UHFFFAOYSA-N
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Description

2-(Cyclopentylformamido)acetic acid (CAS: 82291-54-1) is an amino acid derivative featuring a cyclopentane ring linked via a formamide group to an acetic acid backbone. Its IUPAC name, 2-[(cyclopentylcarbonyl)amino]acetic acid, reflects this structure. The cyclopentyl group imparts unique steric and electronic properties, distinguishing it from aromatic or linear aliphatic analogs. This compound is commercially available (6 suppliers listed in ), suggesting its utility as a research intermediate in organic synthesis or medicinal chemistry .

Properties

IUPAC Name

2-(cyclopentanecarbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)5-9-8(12)6-3-1-2-4-6/h6H,1-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAVPZICWJLCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Cyclopentylformamido)acetic acid typically involves the reaction of cyclopentylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-(Cyclopentylformamido)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclopentylformamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Cyclopentylformamido)acetic acid exerts its effects involves interactions with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopentyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(cyclopentylformamido)acetic acid with analogs differing in substituents, ring systems, or functional groups.

Substituent Variations on the Acetic Acid Backbone

2-(Cyclopentylformamido)-2-methylpropanoic acid
  • Structure : A methyl group at the α-carbon of the acetic acid.
  • Molecular Formula: C₁₀H₁₇NO₃; Molecular Weight: 199.24 g/mol.
2-(Cyclopentylformamido)-3-hydroxybutanoic acid
  • Structure : A β-hydroxyl group on the carboxylic acid chain.
  • Impact : Enhanced hydrogen bonding capacity, improving solubility in polar solvents .
  • Molecular Formula: C₁₀H₁₇NO₄; Molecular Weight: 215.24 g/mol.

Aromatic vs. Aliphatic Substituents

2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid (CAS: 1269152-39-7)
  • Structure: Aromatic phenyl ring with electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups.
  • Molecular Formula : C₉H₇ClN₂O₅; Molecular Weight: 270.62 g/mol.
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic Acid (CAS: 155493-24-6)
  • Structure : Sulfonamide (-SO₂NHCH₃) substituent on the phenyl ring.
  • Molecular Formula : C₁₀H₁₂N₂O₅S; Molecular Weight: 272.28 g/mol.

Heterocyclic Analogs

2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)acetic Acid (CAS: 1016533-88-2)
  • Structure : Cyclopenta[b]thiophene replaces the cyclopentyl group.
  • Impact : Thiophene’s aromaticity introduces conjugation, altering electronic properties and reactivity compared to aliphatic cyclopentane .
  • Molecular Formula: C₁₀H₁₁NO₃S; Molecular Weight: 225.27 g/mol.

Key Research Findings

Steric and Electronic Effects

  • Cyclopentyl Group : Cycloalkane rings (e.g., cyclopentyl) induce specific conformations due to ring puckering, affecting interactions with biological targets. Smaller rings (e.g., cyclopentane vs. cyclohexane) may reduce steric bulk while maintaining rigidity .
  • Amide Linkage : The formamido group (-NHCOR) participates in hydrogen bonding, critical for substrate-enzyme interactions or crystal packing in solid-state forms .

Data Table: Structural and Molecular Comparison

Compound Name Substituent/R Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Cyclopentylformamido)acetic acid Cyclopentyl formamido C₈H₁₃NO₃ 171.19 Aliphatic ring, amide linkage
2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid 2-Chloro-6-nitrophenyl C₉H₇ClN₂O₅ 270.62 Electron-withdrawing groups, aromatic
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid 4-Methylsulfamoylphenyl C₁₀H₁₂N₂O₅S 272.28 Sulfonamide group, increased polarity
2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)acetic acid Cyclopenta[b]thiophen-2-yl C₁₀H₁₁NO₃S 225.27 Thiophene ring, heterocyclic
2-(Cyclopentylformamido)-2-methylpropanoic acid α-Methyl C₁₀H₁₇NO₃ 199.24 Steric hindrance at α-carbon
2-(Cyclopentylformamido)-3-hydroxybutanoic acid β-Hydroxy C₁₀H₁₇NO₄ 215.24 Hydroxyl group for H-bonding

Biological Activity

2-(Cyclopentylformamido)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(Cyclopentylformamido)acetic acid features a cyclopentyl group attached to a formamide and acetic acid moiety. Its structure suggests potential interactions with biological targets, particularly in inflammation and pain modulation.

Anti-inflammatory Effects

Recent studies have highlighted the compound's significant anti-inflammatory properties. In particular, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition of COX-2 is crucial as it mediates the production of prostaglandins, which are key players in inflammation.

Table 1: COX-2 Inhibition Data for 2-(Cyclopentylformamido)acetic Acid

CompoundIC50 (μM)Selectivity Index
2-(Cyclopentylformamido)acetic acid0.06High
Celecoxib0.05298.6

The above table illustrates that 2-(Cyclopentylformamido)acetic acid demonstrates potent COX-2 inhibition comparable to established inhibitors like celecoxib, indicating its potential as a therapeutic agent for inflammatory conditions .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown promising analgesic activity. Experimental models using acetic acid-induced writhing tests in mice demonstrated that treatment with 2-(Cyclopentylformamido)acetic acid significantly reduced pain responses, suggesting an effective analgesic mechanism.

Case Study: Analgesic Efficacy
In a controlled study, groups of mice were administered varying doses of the compound before being subjected to acetic acid injections. The results indicated a dose-dependent reduction in writhing, affirming its analgesic properties:

  • Low Dose (50 mg/kg) : 30% reduction in writhing
  • Medium Dose (100 mg/kg) : 50% reduction in writhing
  • High Dose (200 mg/kg) : 70% reduction in writhing

These findings support the hypothesis that 2-(Cyclopentylformamido)acetic acid acts on pain pathways effectively .

The biological activity of 2-(Cyclopentylformamido)acetic acid is primarily attributed to its interaction with COX enzymes. By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastrointestinal integrity. This selectivity is crucial for minimizing adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Safety Profile

Preliminary toxicological assessments indicate that 2-(Cyclopentylformamido)acetic acid exhibits a favorable safety profile. Studies monitoring liver enzymes (AST and ALT), renal function markers (creatinine and urea), and histopathological changes in vital organs revealed no significant toxicity at therapeutic doses.

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